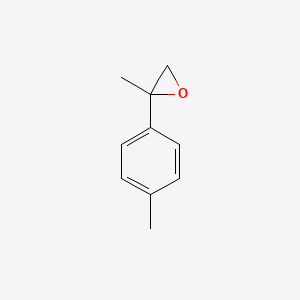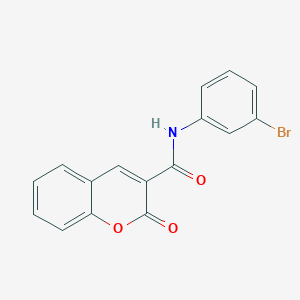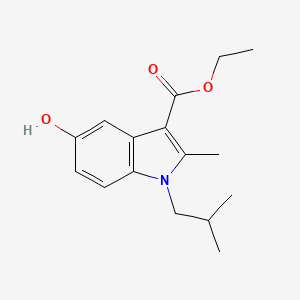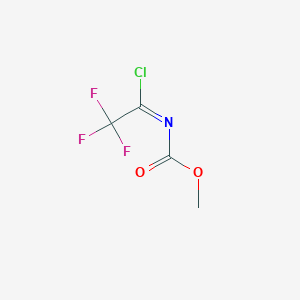
2-methyl-2-(4-methylphenyl)oxirane
概要
説明
2-methyl-2-(4-methylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known as an epoxide due to the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The compound is characterized by its aromatic ring substituted with a methyl group and an oxirane ring attached to the aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
2-methyl-2-(4-methylphenyl)oxirane can be synthesized through the epoxidation of alkenes. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the corresponding alkene. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Another method is the Corey-Chaykovsky epoxidation, which uses sulfur ylides as the epoxidizing agents. In this method, trimethylsulfonium iodide is used as an ylide precursor, and the reaction is carried out in the presence of a strong base like potassium hydroxide in a solvent such as tert-butanol .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale epoxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as titanium silicalite, can enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-methyl-2-(4-methylphenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and reactive towards nucleophiles. Common nucleophiles include water, alcohols, and amines, which can open the ring to form diols, ethers, and amino alcohols, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the oxirane ring can be achieved using oxidizing agents like osmium tetroxide (OsO4) to form vicinal diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Major Products Formed
Nucleophilic Substitution: Formation of diols, ethers, and amino alcohols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of vicinal diols.
科学的研究の応用
2-methyl-2-(4-methylphenyl)oxirane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of epoxide-containing drugs.
作用機序
The mechanism of action of 2-methyl-2-(4-methylphenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on enzymes and proteins, resulting in the formation of covalent bonds and subsequent biological effects.
類似化合物との比較
2-methyl-2-(4-methylphenyl)oxirane can be compared with other similar compounds, such as:
2-methyl-2-phenyl-oxirane: Lacks the methyl group on the aromatic ring, resulting in different reactivity and physical properties.
2-methyl-2-(2-methylphenyl)oxirane: The position of the methyl group on the aromatic ring is different, leading to variations in steric effects and reactivity.
2-(4-methylphenyl)oxirane: Similar structure but without the additional methyl group on the oxirane ring, affecting its chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-methyl-2-(4-methylphenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEIWCJSIRHMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6141659.png)

![dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)
![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)


